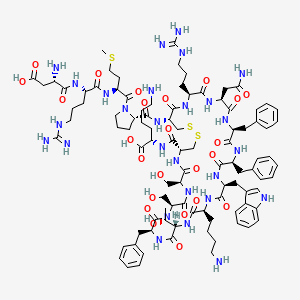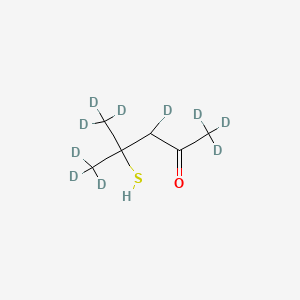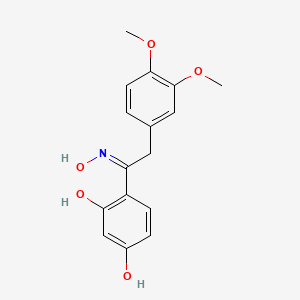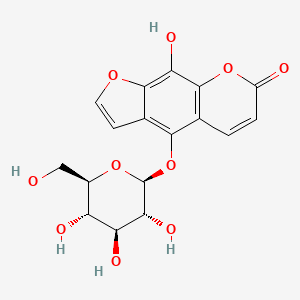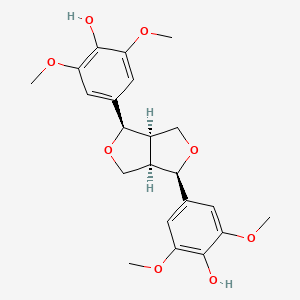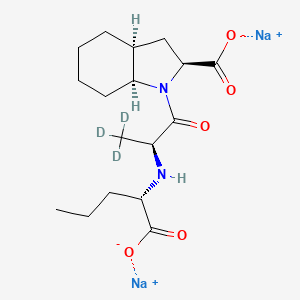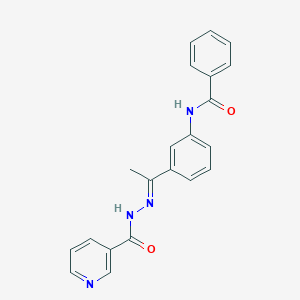
Vegfr-2-IN-40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vegfr-2-IN-40 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the blood supply to the tumor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-40 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoxaline-based derivatives. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
化学反应分析
Types of Reactions
Vegfr-2-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoxaline N-oxide derivatives, while reduction may produce reduced quinoxaline derivatives .
科学研究应用
Vegfr-2-IN-40 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in endothelial cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers by inhibiting tumor angiogenesis.
Industry: Utilized in the development of new anti-angiogenic drugs and as a reference compound in drug screening assays
作用机制
Vegfr-2-IN-40 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its activation by vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways .
相似化合物的比较
Similar Compounds
Lenvatinib: Another VEGFR-2 inhibitor used in cancer therapy.
Cabozantinib: A multi-kinase inhibitor that targets VEGFR-2 among other receptors.
Tivozanib: A selective VEGFR-2 inhibitor approved for the treatment of renal cell carcinoma
Uniqueness
Vegfr-2-IN-40 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects compared to other inhibitors. Additionally, its chemical structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic efficacy .
属性
分子式 |
C21H18N4O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(3-benzamidophenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-15(24-25-21(27)18-10-6-12-22-14-18)17-9-5-11-19(13-17)23-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)(H,25,27)/b24-15+ |
InChI 键 |
CYIIXBLCYHKUNS-BUVRLJJBSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)


